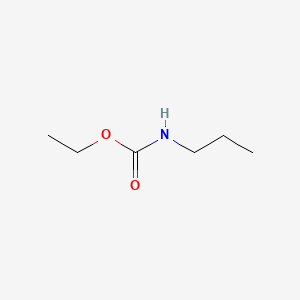

Ethyl propylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-propylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-5-7-6(8)9-4-2/h3-5H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOKAWYXANYGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211367 | |

| Record name | Carbamic acid, propyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-85-8 | |

| Record name | Carbamic acid, N-propyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl propylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylurethan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, propyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL PROPYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEU4D82HLG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Ethyl Propylcarbamate

Direct Synthesis Approaches for Ethyl Propylcarbamate and its Core Structure

The formation of the fundamental this compound structure can be achieved through several direct synthetic routes, most notably involving carbamoylation and esterification reactions.

Carbamoylation Reactions in this compound Formation

Carbamoylation represents a primary and efficient method for the synthesis of carbamates, including this compound. This approach typically involves the reaction of an isocyanate with an alcohol. In the case of this compound, the reaction would proceed between propyl isocyanate and ethanol (B145695). The lone pair of electrons on the oxygen atom of the ethanol molecule acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This reaction is often facilitated by a catalyst to increase the reaction rate.

Another carbamoylation approach involves the reaction of urea (B33335) with an alcohol. For instance, ethyl carbamate (B1207046) can be synthesized by heating urea and ethyl alcohol. wikipedia.org A similar principle can be applied to produce this compound, potentially by reacting N-propylurea with ethanol at elevated temperatures, likely in the presence of a metal oxide catalyst. google.com This process would generate the desired carbamate and ammonia (B1221849) as a byproduct. google.com

Table 1: Representative Reaction Conditions for Carbamoylation

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Propyl Isocyanate, Ethanol | Tin-based catalyst (e.g., Dibutyltin dilaurate) | Toluene | 60-80 | High |

| N-Propylurea, Ethanol | Metal Oxide (e.g., ZnO, MgO) | None (neat) | 100-170 | >95 |

Esterification and Transesterification Strategies for this compound Synthesis

Esterification and transesterification provide alternative pathways to this compound, starting from either a carbamic acid or another carbamate ester.

Fischer esterification, a well-established method for producing esters, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. vulcanchem.comresearchgate.net To synthesize this compound via this route, propylcarbamic acid would be reacted with an excess of ethanol, with a strong acid like sulfuric acid as the catalyst. The reaction is reversible, and to drive the equilibrium towards the product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. vulcanchem.com

Transesterification is another valuable technique where the alkyl group of an ester is exchanged with the alkyl group of an alcohol. researchgate.net In this context, a readily available carbamate, such as mthis compound or phenyl propylcarbamate, could be reacted with ethanol in the presence of a catalyst. organic-chemistry.org This reaction is also an equilibrium process. To favor the formation of this compound, the reaction is typically heated, and the lower-boiling alcohol byproduct (methanol or phenol) is removed by distillation. researchgate.net Both acid and base catalysts can be employed for transesterification. researchgate.net

Table 2: Illustrative Conditions for Esterification and Transesterification

| Reaction Type | Reactants | Catalyst | Solvent | Temperature (°C) |

| Fischer Esterification | Propylcarbamic Acid, Ethanol | Sulfuric Acid (H₂SO₄) | Excess Ethanol | 60-80 |

| Transesterification | Mthis compound, Ethanol | Sodium Methoxide (NaOMe) | Excess Ethanol | Reflux |

| Transesterification | Phenyl Propylcarbamate, Ethanol | Tin-based catalyst | Toluene | 90 |

Synthesis of Substituted this compound Derivatives

The core this compound structure can be chemically modified to introduce various functional groups, leading to a wide array of derivatives with specialized properties.

Preparation of Alkyl-Substituted Ethyl Propylcarbamates (e.g., Ethyl 2-(methylsulphonyloxy)propylcarbamate)

Alkyl-substituted derivatives of this compound can be prepared by utilizing a pre-functionalized carbamate precursor. A notable example is the synthesis of ethyl 2-(methylsulphonyloxy)propylcarbamate. This synthesis starts with ethyl 2-hydroxypropylcarbamate. The hydroxyl group of this precursor is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine. The reaction is typically carried out at a controlled temperature, for instance, between 15-20°C. After the reaction is complete, the product is isolated by pouring the mixture into ice-water, followed by acidification and extraction with a suitable organic solvent like methylene (B1212753) chloride.

Synthetic Routes for Organosilicon-Functionalized this compound Analogs (e.g., Ethyl (3-(triethoxysilyl)propyl)carbamate)

The introduction of organosilicon moieties, such as a triethoxysilyl group, can impart unique properties to the carbamate structure. The synthesis of ethyl (3-(triethoxysilyl)propyl)carbamate is a prime example. A common method involves the reaction of 3-(triethoxysilyl)propyl isocyanate with an alcohol, in this case, ethanol. researchgate.net This reaction is a specific instance of the carbamoylation reaction discussed earlier. To facilitate the formation of the carbamate bond, a catalyst is often employed. For instance, the reaction can be catalyzed by a Lewis acid like tetraoctyltin. researchgate.net The reaction is typically conducted under anhydrous conditions to prevent the hydrolysis of the triethoxysilyl group. researchgate.net Purification is often achieved through column chromatography. researchgate.net

Table 3: Synthesis Parameters for Ethyl (3-(triethoxysilyl)propyl)carbamate

| Reactants | Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time (hours) |

| 3-(Triethoxysilyl)propyl isocyanate, Ethanol | Tetraoctyltin | 0.5–1.0 | Toluene (anhydrous) | 24 |

Methodologies for Multi-Substituted Carbamate Compounds (e.g., 1,3-Propanediol, 2-ethyl-, carbamate, propylcarbamate)

The synthesis of multi-substituted carbamates, such as 1,3-propanediol, 2-ethyl-, carbamate, propylcarbamate, requires a more strategic, often stepwise, approach. lookchem.com This particular compound is an unsymmetrically substituted dicarbamate of 2-ethyl-1,3-propanediol.

The synthesis of such unsymmetrical dicarbamates typically begins with the corresponding diol, in this case, 2-ethyl-1,3-propanediol. A stepwise carbamoylation is then performed. lookchem.com One of the hydroxyl groups of the diol is first converted into a carbamate. This can be achieved through several methods, including controlled reaction with phosgene (B1210022) followed by amidation, or via the formation of an intermediate cyclic carbonate. lookchem.com

In a subsequent step, the remaining free hydroxyl group of the resulting hydroxypropyl carbamate intermediate is then reacted to form the second, different carbamate group. For the target molecule, this would involve reacting the initial carbamate of 2-ethyl-1,3-propanediol with a propyl isocyanate or a related propyl carbamoylating agent. lookchem.com The synthesis of symmetrically substituted propanediol (B1597323) dicarbamates, by contrast, can often be achieved in a single step by reacting the diol with two equivalents of the same isocyanate. lookchem.com

Catalytic Systems in the Synthesis of this compound and Related Carbamates

The formation of the carbamate bond is a critical step in the synthesis of compounds like this compound. The efficiency and selectivity of this reaction are heavily dependent on the choice of catalytic system. Research has explored various catalysts, primarily focusing on Lewis acids and metal oxides to facilitate this transformation.

Role of Lewis Acid Catalysts in Carbamate Bond Formation

Lewis acid catalysts are pivotal in the formation of carbamate bonds by activating the reactants. Various Lewis acids have been demonstrated to be effective in promoting the N-acylation of carbamates and related reactions. For instance, zinc chloride (ZnCl2) has been shown to effectively promote the N-acylation of carbamates and oxazolidinones with carboxylic acid anhydrides under solvent-free conditions. researchgate.net Similarly, iron(III) chloride (FeCl3) serves as an efficient catalyst for the synthesis of dialkyl hexamethylene-1,6-dicarbamate from 1,6-hexamethylenediamine and ethyl carbamate. ionike.com In this reaction, a high yield of 93% for diethyl hexamethylene-1,6-dicarbamate (EHDC) was achieved at 453 K. ionike.com

Other notable Lewis acids include ytterbium triflate (Yb(OTf)₃), which has been reported as an efficient and general catalyst for alcohol reductive etherifications, a related transformation. nih.gov In the synthesis of cellulose (B213188) carbamate, a novel deep eutectic solvent (DES) composed of erbium trichloride (B1173362) (ErCl₃) and urea was utilized, where the Lewis acid ErCl₃ acted as part of the reaction medium and catalyst. mdpi.com Studies have also shown that enamides and enecarbamates, which are structurally related to the intermediates in carbamate synthesis, react with electrophiles in the presence of a suitable Lewis acid catalyst. nih.gov The development of hybrid catalysts, such as those combining a Lewis acid with a metal amide, has also been explored, demonstrating high catalytic activity for certain carbon-carbon bond-forming reactions. rsc.orgrsc.org

Application of Metal Oxide Catalysts in Ethyl Carbamate Analog Synthesis

Metal oxides are widely used as heterogeneous catalysts in the synthesis of ethyl carbamate and its analogs due to their stability, reusability, and effectiveness. A Chinese patent details a method for preparing ethyl carbamate from urea and ethanol using metal oxides such as zinc oxide, manganese oxide, calcium oxide, aluminum oxide, or magnesium oxide as catalysts. google.comgoogle.com

In the synthesis of diethyl carbonate (DEC), a derivative product from ethyl carbamate, various metal oxide catalysts have been investigated. Zinc oxide (ZnO) has been identified as a highly effective catalyst for this conversion. rhhz.netresearchgate.net The use of mixed metal oxides, such as ZnO-PbO, has been shown to achieve a DEC yield of 20.6%. rhhz.netresearchgate.net Supported metal oxides, like MgO/γ-Al2O3, are also effective for the synthesis of DEC from ethyl carbamate and ethanol. semanticscholar.org Furthermore, mixed oxides containing cerium, such as Zn/Al/Ce, have demonstrated high activity in the synthesis of methyl N-phenyl carbamate, an analog of this compound. rsc.orgrsc.org Specifically, a mixed oxide with 2.5% cerium resulted in an aniline (B41778) conversion of 95.8% and a methyl N-phenyl carbamate selectivity of 81.6%. rsc.orgrsc.org

Optimization of Reaction Parameters and Process Engineering

To maximize the efficiency and yield of carbamate synthesis, careful optimization of reaction parameters such as reactant molar ratios, temperature, pressure, and solvent systems is crucial.

Influence of Reactant Molar Ratios on Product Yield and Selectivity

The molar ratio of reactants significantly impacts product yield and selectivity by influencing reaction equilibrium and minimizing side reactions. In the synthesis of ethyl carbamate from urea and ethanol, a broad molar ratio of 1:1 to 1:20 (urea:ethanol) is reported to be effective. google.comgoogle.com For the synthesis of aromatic carbamates, the ratio of amine to dialkyl carbonate can range from 1:2 to 1:30. google.com

Specific studies highlight the importance of optimizing this parameter. For instance, in the synthesis of methyl N-phenyl carbamate from dimethyl carbonate (DMC) and aniline, increasing the DMC to aniline molar ratio to 25 was found to enhance both aniline conversion (95.8%) and product selectivity (81.6%) by suppressing side reactions. rsc.orgrsc.org In another example, the synthesis of diethyl hexamethylene-1,6-dicarbamate (EHDC) was optimized with respect to the molar ratios of ethyl carbamate (EC) to 1,6-hexamethylenediamine (HDA) and ethanol to HDA. The highest yield was achieved with an ethanol:HDA ratio of 20 and an EC:HDA ratio of 3. ionike.com Using a lower EC/HDA ratio of 2 resulted in a significantly lower EHDC yield (21%) and the formation of 70% polyurea. ionike.com

| Carbamate Product | Reactants | Molar Ratio (Reactant 1:Reactant 2) | Yield/Conversion | Selectivity | Reference |

|---|---|---|---|---|---|

| Ethyl Carbamate | Urea:Ethanol | 1:1 to 1:20 | >95% Yield Coefficient | Not Specified | google.comgoogle.com |

| Methyl N-phenyl Carbamate | Aniline:Dimethyl Carbonate | 1:25 | 95.8% Conversion | 81.6% | rsc.orgrsc.org |

| Diethyl Hexamethylene-1,6-dicarbamate | HDA:Ethanol | 1:20 | 93% Yield | Not Specified | ionike.com |

| Diethyl Hexamethylene-1,6-dicarbamate | HDA:Ethyl Carbamate | 1:3 | 93% Yield | Not Specified | ionike.com |

| Aromatic Carbamates | Amine:Dialkyl Carbonate | 1:2 to 1:30 | 60-99% Yield | Not Specified | google.com |

Impact of Temperature and Pressure on Carbamate Synthesis Efficiency

Temperature and pressure are critical parameters that govern reaction rates and equilibrium positions in carbamate synthesis. For the synthesis of ethyl carbamate from urea and ethanol with a metal oxide catalyst, the reaction is typically carried out at temperatures between 100 to 200 °C and pressures of 0.1 to 2.0 MPa. google.comgoogle.com

In the synthesis of carbamates from CO2 and amines, an optimal condition was identified at 70 °C and 3 bar, which provided good conversion with minimal byproduct formation. acs.orgnih.gov Increasing the temperature to 80 °C favored the formation of N-alkylated byproducts, while a decrease in pressure at 70 °C led to a significant drop in conversion. nih.gov For the synthesis of diethyl carbonate from ethyl carbamate in supercritical ethanol, much harsher conditions of 300 °C (573 K) and 13.2 MPa were found to be optimal. rhhz.net In contrast, the synthesis of dimethyl carbonate from methyl carbamate was optimized at a more moderate temperature of 165 °C to minimize undesired byproducts. researchgate.net The synthesis of EHDC showed an increasing yield as the temperature rose from 393 K to 453 K (120 °C to 180 °C), with the highest yield obtained at 453 K. ionike.com

| Reaction | Optimal Temperature | Optimal Pressure | Key Findings | Reference |

|---|---|---|---|---|

| Ethyl Carbamate Synthesis | 100-200 °C | 0.1-2.0 MPa | General conditions for synthesis from urea and ethanol. | google.comgoogle.com |

| Carbamate Synthesis from CO2 | 70 °C | 3 bar | Good conversion (83%) with low byproduct (2%). Higher temperature or pressure increased byproducts. | acs.orgnih.gov |

| Diethyl Carbonate from Ethyl Carbamate (Supercritical) | 300 °C | 13.2 MPa | Optimal conditions in supercritical ethanol. | rhhz.net |

| Diethyl Hexamethylene-1,6-dicarbamate Synthesis | 180 °C (453 K) | Not Specified | Yield increased with temperature up to 180°C; higher temperatures led to thermal decomposition. | ionike.com |

| Dimethyl Carbonate from Methyl Carbamate | 165 °C | Not Specified | Optimal temperature to minimize N-methyl methylcarbamate byproduct. | researchgate.net |

Selection and Optimization of Solvent Systems for Carbamate Reactions

The choice of solvent can dramatically influence the reactivity, selectivity, and environmental impact of carbamate synthesis. Acetonitrile (B52724), a polar aprotic solvent, has been noted to potentially favor undesired S_N2 substitution reactions, leading to byproducts. acs.org To circumvent issues with conventional solvents, greener alternatives have been explored.

Deep eutectic solvents (DESs) have emerged as promising "green" solvent/catalyst systems. acs.org A DES composed of choline (B1196258) chloride and zinc(II) chloride was found to be highly effective for the synthesis of carbamates from amines, alkyl halides, and CO2. acs.org Similarly, a reactive DES made from erbium trichloride and urea served as the reaction medium, reagent, and catalyst in cellulose carbamate synthesis. mdpi.com Ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([bmim]Cl), have also shown superior performance, with reactivity being highly dependent on the specific ionic liquid used. organic-chemistry.org

For certain reactions, the use of an alcohol as a solvent, which may also be a reactant, is common. In the synthesis of EHDC, ethanol was used as a solvent, and its concentration relative to the reactants was a key parameter to optimize. ionike.com In some cases, reactions can be performed under solvent-free conditions, which offers significant environmental and economic advantages. researchgate.net Computational approaches are also being developed to aid in the rational design and selection of optimal solvents for specific reaction processes, such as carbamate cleavage. researchgate.net

Advanced Purification Techniques for this compound

The isolation of this compound in a highly pure form is critical for its application in various chemical syntheses and research contexts. Following its synthesis, the crude product typically contains unreacted starting materials, byproducts, and other impurities. Therefore, robust purification strategies are necessary. Advanced techniques for achieving high purity include chromatographic methods, crystallization, and distillation.

Chromatography is a cornerstone technique for the purification of organic compounds like this compound. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

Column Chromatography:

For the purification of carbamates, including those structurally similar to this compound, column chromatography using silica (B1680970) gel is a frequently employed method. The choice of eluent (mobile phase) is critical for effective separation. A common approach involves using a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For instance, a hexane/ethyl acetate (B1210297) gradient is often effective. The separation is monitored by techniques such as Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. prepchem.com

High-Performance Liquid Chromatography (HPLC):

For achieving even higher purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is utilized. Reverse-phase HPLC (RP-HPLC) is a common mode for the separation of carbamates. sielc.com In this technique, a non-polar stationary phase is used with a polar mobile phase.

A typical HPLC method for a related compound, propyl carbamate, employs a C18 column with a mobile phase consisting of acetonitrile and water. sielc.com The addition of a small amount of acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), can improve peak shape and resolution. sielc.com This method is often scalable and can be adapted for preparative separation to isolate larger quantities of the purified compound. sielc.com

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC/MS), is a powerful tool for both the analysis and purification of volatile compounds. For carbamates, specific capillary columns, such as those with a Carbowax-type stationary phase, are effective. oiv.int21food.cn The temperature program of the GC oven is optimized to ensure the separation of this compound from any volatile impurities. oiv.int21food.cn While primarily an analytical technique, preparative GC can be used for the isolation of small quantities of highly pure material.

Interactive Data Table: Chromatographic Purification Parameters for Carbamates

| Parameter | Column Chromatography | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | Silica Gel | C18 (Reverse Phase) sielc.com | Carbowax 20M type oiv.int |

| Mobile Phase/Carrier Gas | Hexane/Ethyl Acetate Gradient | Acetonitrile/Water sielc.com | Helium oiv.int |

| Detection Method | Thin-Layer Chromatography (TLC) prepchem.com | UV, Mass Spectrometry (MS) sielc.com | Mass Spectrometry (MS), Flame Ionization Detector (FID) iarc.fr |

| Typical Application | Preparative Purification | Analytical & Preparative Purification sielc.com | Analytical Quantification oiv.int21food.cn |

Crystallization:

Crystallization is a highly effective method for purifying solid compounds. The principle relies on the differences in solubility of the desired compound and its impurities in a particular solvent or solvent mixture. For carbamates that are solid at room temperature, recrystallization can yield a product of very high purity. researchgate.net

The process involves dissolving the crude this compound in a suitable solvent at an elevated temperature to form a saturated solution. The solution is then cooled slowly, allowing the desired compound to crystallize out while the impurities remain dissolved in the mother liquor. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of organic compounds include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof. rutgers.edu The purity of the resulting crystals can be assessed by measuring their melting point and by chromatographic techniques.

Distillation:

For liquid carbamates, distillation is the primary method for purification on a larger scale. researchgate.netacs.org This technique separates components of a liquid mixture based on differences in their boiling points. This compound, being a liquid at or near room temperature, is amenable to purification by distillation, likely under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures. cas.org

The distillation process involves heating the crude liquid mixture to its boiling point, allowing the more volatile components to vaporize. These vapors are then condensed back into a liquid and collected as the distillate. For compounds with high boiling points, vacuum distillation is employed to lower the boiling point and avoid thermal degradation. For instance, a related compound, ethyl 3-(triethoxysilyl)propylcarbamate, is distilled at 124-126 °C under a pressure of 0.5 Torr. cas.org The efficiency of the separation can be enhanced by using a fractional distillation column, which provides a larger surface area for repeated vaporization and condensation cycles.

Interactive Data Table: Physical Data for Purification of Related Carbamates

| Compound | Purification Method | Boiling Point (°C) | Melting Point (°C) | Reference |

| Ethyl Carbamate | Recrystallization/Distillation | 182-184 | 48-50 | iarc.fr |

| Ethyl 3-(triethoxysilyl)propylcarbamate | Vacuum Distillation | 124-126 @ 0.5 Torr | Liquid | cas.org |

| Methyl Carbamate | Recrystallization | - | 52-54 | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of Ethyl Propylcarbamate

Hydrolytic Behavior and Degradation Kinetics of Ethyl Propylcarbamate

The hydrolysis of this compound involves the cleavage of the carbamate (B1207046) linkage to yield ethanol (B145695), propylamine (B44156), and carbon dioxide. The rate and mechanism of this degradation are highly dependent on the pH of the surrounding medium. Carbamates, as derivatives of carboxylic acids, are susceptible to hydrolysis, which can be catalyzed by either acid or base. clemson.edu

Acid-Catalyzed Hydrolysis Mechanisms

In acidic solutions, the hydrolysis of carbamates can proceed through different mechanisms, primarily the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) or AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathways. ucoz.com The prevailing mechanism is influenced by the structure of the carbamate and the concentration of the acid. rsc.org

For simple alkyl carbamates like this compound, the AAC2 mechanism is generally favored in dilute acid. ucoz.com This mechanism involves the following steps:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com

Nucleophilic attack by a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.comzendy.io

Proton transfer from the attacking water molecule to the nitrogen or oxygen of the leaving group. byjus.com

Elimination of the leaving group (ethanol or propylamine) and regeneration of the catalyst. libretexts.org

Theoretical studies on the acid hydrolysis of methyl carbamate support a mechanism where the rate-determining step is the nucleophilic attack of water on the carbonyl carbon of the N-protonated form of the carbamate. zendy.io This suggests that for this compound, protonation can occur on the nitrogen atom, followed by a bimolecular attack of water. scielo.br The rate of acid-catalyzed hydrolysis is generally observed to increase as the pH decreases. clemson.edu

Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of carbamates in basic or alkaline media is a significant degradation pathway. clemson.edu Two primary competing mechanisms are recognized for O-aryl substituted carbamates: the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism and the E1cB (elimination-unimolecular conjugate base) mechanism. nih.gov

For N-unsubstituted or N-monosubstituted carbamates like this compound, both pathways are plausible.

BAC2 Mechanism : This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. libretexts.orgresearchgate.net This attack forms a tetrahedral intermediate, which then breaks down to release the ethoxide and the propylcarbamate anion. nih.gov This is a common mechanism for tertiary carbamates where the nitrogen proton is absent. researchgate.net

E1cB Mechanism : This mechanism is particularly relevant for secondary carbamates that possess a proton on the nitrogen atom. researchgate.net It proceeds in two steps:

A rapid, reversible deprotonation of the carbamate's amino group by a base to form a conjugate base (anion). rsc.org

A slower, rate-determining unimolecular elimination from the conjugate base to form an isocyanate intermediate, which is then rapidly hydrolyzed by water to propylamine and carbon dioxide. rsc.org

The dominant mechanism can be influenced by the nature of the substituents and the leaving group. For many secondary aryl carbamates, the E1cB mechanism is prevalent. researchgate.netrsc.org

Investigations into pH-Dependent Hydrolysis Rates

The rate of hydrolysis of carbamates is strongly dependent on pH. clemson.edu Generally, carbamates exhibit significant degradation in alkaline solutions, and the rate increases with increasing hydroxyl ion concentration. nih.gov For instance, studies on cyclohexylcarbamic acid aryl esters showed that hydrolysis rates at different pH values increased with a higher concentration of hydroxyl ions. nih.gov

While specific data for this compound is not available, the general trend observed for other carbamates suggests a pH-rate profile where the hydrolysis is slowest in the neutral to slightly acidic range and accelerates significantly under both strongly acidic and, particularly, basic conditions. clemson.edunih.gov The hydrolysis of many organic compounds, including some carbamates, has been shown to be pH-dependent, with significantly faster degradation at high pH levels. nih.gov For example, the hydrolysis of carbaryl, a carbamate pesticide, is dominated by alkaline hydrolysis at pH values above 7 or 8. clemson.edu

Table 1: General pH-Dependence of Carbamate Hydrolysis Mechanisms

| pH Range | Dominant Mechanism(s) | General Rate Trend |

|---|---|---|

| Strongly Acidic (< 4) | AAC2 | Rate increases as pH decreases clemson.eduscielo.br |

| Neutral (≈ 7) | Slow hydrolysis | Generally the most stable pH range |

| Alkaline (> 8) | BAC2, E1cB | Rate increases as pH increases clemson.edunih.gov |

Nucleophilic Substitution Reactions of this compound Derivatives

The functional groups within this compound derivatives, particularly when modified with organosilicon moieties, can participate in nucleophilic substitution reactions. These reactions are crucial for the formation of cross-linked materials and surface modifications.

Reactivity of Ethoxy Groups in Organosilicon-Modified Carbamates

When this compound is derivatized to include a triethoxysilyl group, such as in ethyl (3-(triethoxysilyl)propyl)carbamate, the ethoxy groups attached to the silicon atom become reactive sites for nucleophilic substitution. These ethoxy groups can be displaced by nucleophiles like water or alcohols.

This reactivity is the basis for the use of such compounds as coupling agents. The hydrolysis of the ethoxy groups is a key step, which can be catalyzed by either acid or base. This reaction leads to the formation of silanol (B1196071) groups (-Si-OH). The stability and reactivity of these silane (B1218182) derivatives can be influenced by steric factors; for example, bulkier groups can reduce the rate of silane hydrolysis. The stability of R-alkoxysilanes can be improved by using bulkier alkoxy groups, though this can also slow down subsequent polymerization reactions. acs.org

Formation of Silanol and Siloxane Linkages from Silylated Carbamates

The hydrolysis of the triethoxysilyl group in silylated carbamates is the initial step toward forming a stable, cross-linked network.

Hydrolysis to Silanols : In the presence of water, the ethoxy groups (-OCH2CH3) on the silicon atom are hydrolyzed to form silanol groups (-OH). google.com This reaction releases ethanol as a byproduct. The surface of materials like silica (B1680970) possesses silanol groups that can interact with these newly formed silanols. google.com

Condensation to Siloxanes : The newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanol groups. This condensation can occur with silanols on other silylated carbamate molecules or with silanol groups on the surface of an inorganic substrate like silica. google.com The result of this condensation is the formation of stable siloxane bonds (Si-O-Si), creating a durable, cross-linked polymer network. researchgate.net

This two-step process of hydrolysis and condensation allows silylated carbamates to act as effective adhesion promoters and surface modifiers, covalently bonding organic polymers to inorganic materials.

Table 2: Reactivity of Silylated Carbamate Derivatives

| Reaction Step | Reactants | Products | Bond Type Formed |

|---|---|---|---|

| Hydrolysis | Silylated Carbamate (Si-OR), Water | Silanol (Si-OH), Alcohol (ROH) | Si-O |

| Condensation | Silanol (Si-OH), Silanol (Si-OH) | Siloxane (Si-O-Si), Water | Si-O-Si |

Electrophilic Reactions and Functional Group Transformations

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the carbamate core, the N-propyl group, and the O-ethyl group. The carbamate linkage, specifically the nitrogen and carbonyl oxygen atoms, serves as the primary site for electrophilic attack and subsequent transformations.

The lone pair of electrons on the nitrogen atom makes it nucleophilic, although this reactivity is somewhat attenuated by delocalization into the adjacent carbonyl group. Nevertheless, the nitrogen can participate in reactions with strong electrophiles. For instance, in the presence of a strong base to deprotonate the nitrogen (in the case of N-H carbamates) or through direct reaction with potent electrophiles, alkylation or acylation at the nitrogen is possible, though less common for N,N-disubstituted carbamates like ethyl N-propylcarbamate. More relevant are reactions involving the carbonyl oxygen, which can be protonated or coordinated to a Lewis acid, thereby activating the carbonyl group for nucleophilic attack.

Hydrolysis of the carbamate ester is a key reaction, which can be catalyzed by either acid or base. Under acidic conditions, protonation of the carbonyl oxygen is followed by the attack of water. For N,N-dialkyl carbamates, the stability towards hydrolysis is generally greater than that of N-monoalkyl carbamates due to increased steric hindrance around the carbonyl center. permegear.com The hydrolysis of carbamates can proceed through different mechanisms (AAC1 or AAC2) depending on the acid concentration and the structure of the carbamate. researchgate.net

Functional group transformations can also be envisioned for the alkyl substituents. The ethyl and propyl groups can undergo radical-initiated reactions, such as halogenation, although these are generally non-selective. More specific transformations would require the prior introduction of other functional groups.

A significant transformation for carbamates is their use in generating other functional groups. For example, carbamates can be used as directing groups in organic synthesis. The carbamate group in benzyl (B1604629) carbamates has been shown to direct electrophilic substitution to the benzylic position. ukzn.ac.za While this compound lacks a benzylic position, this illustrates the potential of the carbamate moiety to influence reactivity at adjacent positions.

Another important transformation is the conversion of the carbamate into an isocyanate. This is typically achieved through thermal decomposition, as will be discussed in the following section, or through reaction with specific reagents. For example, treatment of carbamates with ortho-salicylate as a leaving group in the presence of a strong acid like trifluoromethanesulfonic acid can generate an isocyanate cation, which can then be used in amidation reactions. researchgate.net

The following table summarizes some of the potential electrophilic reactions and transformations of this compound, based on the general reactivity of carbamates.

| Reaction Type | Reagents/Conditions | Products | Notes |

| Acid-catalyzed Hydrolysis | H₃O⁺ | Propylamine, Ethanol, Carbon dioxide | The stability of N,N-dialkyl carbamates can make this reaction slow. permegear.com |

| Base-catalyzed Hydrolysis | OH⁻, H₂O | Propylamine, Ethanol, Carbonate | Generally slower than for esters. |

| Reduction | LiAlH₄ (Lithium aluminum hydride) | N-methylpropylamine, Ethanol | The carbamate is reduced to a methyl group on the nitrogen. |

| Reaction with Electrophiles | Strong electrophiles | Potential for reaction at the carbonyl oxygen, activating the group. | The nitrogen is less nucleophilic than in a simple amine. evitachem.com |

Thermal Stability and Decomposition Pathways

The thermal stability of carbamates is highly dependent on their substitution pattern. N,N-dialkylcarbamates, such as this compound, exhibit distinct decomposition pathways compared to their N-monoalkyl or N-unsubstituted counterparts.

For many N-alkyl carbamates, a primary decomposition route involves the formation of an isocyanate and an alcohol. However, for N,N-dialkylcarbamates that possess a hydrogen atom on the β-carbon of one of the alkyl groups, a common thermal decomposition mechanism is a unimolecular elimination reaction that proceeds through a six-membered cyclic transition state. researchgate.net In the case of this compound, this would involve the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, leading to the concerted cleavage of the C-O and C-H bonds.

This pathway results in the formation of a secondary amine (propylamine), an alkene (ethylene), and carbon dioxide.

Proposed Thermal Decomposition of this compound:

CH₃CH₂CH₂N(CO)OCH₂CH₃ → CH₃CH₂CH₂NH₂ + CH₂=CH₂ + CO₂

Studies on various metal N,N-dialkylcarbamates have shown that thermal degradation typically occurs at elevated temperatures, often above 200-300 °C, and can proceed in one or multiple steps. researchgate.netmdpi.com The decomposition of homoleptic metal carbamates under inert atmospheres often yields the metal oxide, carbon dioxide, and the corresponding dialkylamine, further supporting the proposed decomposition pathway. researchgate.net In some instances, the formation of alkyl isocyanates and alkenes has also been observed as a competing pathway. researchgate.net

The thermal stability is influenced by the nature of the alkyl groups. For instance, studies on N-alkyl-nitrophenyl carbamates have shown that these compounds are stable until they reach their melting point, after which they decompose to form isocyanates. researchgate.net Research on t-alkyl N-arylcarbamates has indicated that they decompose at lower temperatures than primary or secondary alkyl carbamates, with decomposition rates influenced by the electronic nature of the substituents on the aryl ring. cdnsciencepub.com

The following table presents data on the thermal decomposition of various carbamates to provide a comparative context for the expected stability of this compound.

| Compound | Decomposition Temperature (°C) | Major Decomposition Products | Reference |

| 3-iodo-2-propyl-butylcarbamate (IPBC) | Starts at ~70-91°C | Deiodination and other fragmentation products | mdpi.com |

| N-(benzyl)-N-(tert-butoxycarbonyl)sulfamide | ~100°C | Benzylsulfamide, Carbon dioxide, Gaseous hydrocarbon | researchgate.net |

| t-butyl N-arylcarbamates | ~177.5°C | Amine, Isobutylene, Carbon dioxide | cdnsciencepub.com |

| Zirconium(IV) N,N-diethylcarbamate | >300°C | Zirconium dioxide | researchgate.net |

| Hafnium(IV) N,N-diethylcarbamate | >300°C | Hafnium dioxide | researchgate.net |

Based on these findings, this compound, being a carbamate with primary and secondary alkyl groups, is expected to have moderate thermal stability, likely decomposing at temperatures above 150-200 °C. The primary decomposition pathway is anticipated to be the elimination reaction yielding propylamine, ethylene (B1197577), and carbon dioxide.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl Propylcarbamate

Quantitative Analytical Methodologies for Ethyl Propylcarbamate

The accurate quantification of this compound, particularly at trace levels in complex mixtures, necessitates the use of highly sensitive and selective analytical techniques. Methodologies based on chromatography coupled with mass spectrometry or specialized detectors are predominant in this field, offering the requisite performance for rigorous analysis.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) stands as a powerful and authoritative method for the determination of carbamates like this compound. nih.govd-nb.info This technique combines the high-resolution separation capabilities of a capillary GC column with the specificity and sensitivity of a tandem mass spectrometer, making it ideal for trace analysis. researchgate.netiarc.fr The sample, after appropriate extraction and concentration, is injected into the GC, where the compound is volatilized and separated from other matrix components based on its boiling point and interaction with the column's stationary phase. oiv.int21food.cn Following separation, the analyte enters the mass spectrometer for ionization and detection.

The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and reduces chemical noise, which is particularly crucial when analyzing complex matrices such as food, beverages, or environmental samples. researchgate.netiarc.fr This improved selectivity and sensitivity allow for reliable quantification at very low concentrations. nih.gov

Table 1: Example GC-MS Parameters for Carbamate (B1207046) Analysis This table is illustrative and parameters would be specifically optimized for this compound.

| Parameter | Setting | Source |

| GC Column | Capillary Fused Silica (B1680970) (e.g., Carbowax 20M type, 30m x 0.25mm, 0.25µm film) | oiv.int |

| Injector Temp | 180°C | oiv.int |

| Carrier Gas | Helium (~1 mL/min) | oiv.int |

| Injection Mode | Splitless | oiv.int21food.cn |

| Oven Program | Initial 40°C, ramp 10°C/min to 60°C, then 3°C/min to 150°C | 21food.cn |

| MS Interface | Transfer line at 220°C | oiv.int21food.cn |

| Ionization Mode | Electron Ionization (EI), 70 eV | oiv.intcenam.mx |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Techniques

To achieve the lowest possible detection limits, GC-MS instruments are often operated in specific data acquisition modes rather than scanning the full mass range.

Selected Ion Monitoring (SIM) involves programming the mass spectrometer to detect only a few specific ions characteristic of the analyte's mass spectrum. oiv.int21food.cnresearchgate.net For this compound, this would involve identifying its key fragment ions. By focusing the detector's time on just these ions, the signal-to-noise ratio is dramatically improved, leading to enhanced sensitivity. researchgate.net For instance, in the analysis of the related ethyl carbamate, characteristic ions such as m/z 62, 74, and 89 (molecular ion) are monitored. oiv.intresearchgate.net A similar approach would be developed for this compound, selecting its unique and abundant fragment ions for monitoring.

Multiple Reaction Monitoring (MRM) is a technique exclusive to tandem mass spectrometry (MS/MS) instruments, such as a triple quadrupole mass spectrometer (QQQ). researchgate.netproteomics.com.auproteomics.com.au It offers even greater specificity than SIM. labce.com In MRM, a specific "precursor" or "parent" ion (often the molecular ion) of this compound is selected in the first quadrupole. proteomics.com.aulabce.com This ion is then fragmented in a collision cell, and a specific "product" or "daughter" ion resulting from this fragmentation is selected in the third quadrupole and detected. proteomics.com.aulabce.com This two-stage filtering process (precursor → product) is called an ion transition and is highly specific to the target compound, virtually eliminating matrix interferences and providing excellent sensitivity for trace-level quantification. researchgate.netlabce.comresearchgate.net

For accurate quantification in chromatography, an internal standard (IS) is crucial to correct for variations in sample preparation and instrument response. lgcstandards.com

Homologous Internal Standards are compounds that are chemically similar to the analyte but not expected to be present in the sample. lgcstandards.com For this compound, a logical choice would be another alkyl carbamate with a different alkyl chain length, such as propyl carbamate or butyl carbamate. nih.govoiv.int These compounds have similar chemical properties and chromatographic behavior, meaning they are affected similarly by the extraction and analysis process. researchgate.net For example, propyl carbamate is frequently used as an internal standard for the analysis of ethyl carbamate. 21food.cnoiv.int However, minor differences in properties like solubility and volatility can lead to slight inaccuracies. nih.gov

Isotopic Internal Standards , also known as stable isotope-labeled (SIL) internal standards, are considered the gold standard for quantification with mass spectrometry. lgcstandards.comthermofisher.com An isotopic IS for this compound would be a version of the molecule where one or more atoms are replaced with a heavier stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govlgcstandards.com For example, deuterated ethyl-d5 carbamate is used for ethyl carbamate analysis. oiv.intnih.gov This standard is chemically and physically almost identical to the analyte, ensuring it behaves in the same way during every stage of the analysis. cenam.mxthermofisher.com The mass spectrometer can easily distinguish the analyte from the isotopic IS due to the mass difference, allowing for highly precise and accurate correction for any analyte loss or signal variation. cenam.mx

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for compounds that may be thermally unstable or less volatile. s4science.at this compound can be analyzed using reverse-phase (RP) HPLC methods. sielc.comsielc.com In a typical RP-HPLC setup, the compound is separated on a C8 or C18 column using a mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. s4science.atsielc.com

This compound, like other simple carbamates, does not possess a native chromophore or fluorophore, making it difficult to detect with standard UV or fluorescence detectors at low concentrations. To overcome this, a pre-column or post-column derivatization step is employed to attach a fluorescent tag to the molecule. researchgate.netwikipedia.org

A common strategy involves hydrolyzing the carbamate to its corresponding amine (in this case, propylamine) followed by reaction with a fluorescent labeling reagent. s4science.at For example, o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like 2-mercaptoethanol (B42355) reacts with primary amines to form a highly fluorescent isoindole derivative. s4science.at This derivative can then be detected with high sensitivity by a fluorescence detector. chromatographyonline.com Another derivatizing reagent used for carbamates is 9-xanthydrol, which also creates a fluorescent product suitable for HPLC-FLD (Fluorescence Detection) analysis. d-nb.inforesearchgate.netresearchgate.net This approach significantly lowers the detection limits, enabling the quantification of trace amounts of the carbamate. researchgate.netcapes.gov.br

Table 2: Example HPLC-FLD Derivatization and Detection Parameters This table illustrates a general approach; conditions would be optimized for this compound.

| Parameter | Description | Source |

| Derivatization Reagent | 9-xanthydrol or o-phthalaldehyde (OPA) | researchgate.net |

| Column | Reverse-Phase C8 or C18 | s4science.atnih.gov |

| Mobile Phase | Water/Methanol or Water/Acetonitrile Gradient | s4science.at |

| Detection | Fluorescence Detector | researchgate.netchromatographyonline.com |

| Excitation/Emission (OPA) | ~330-340 nm / ~455-465 nm | s4science.at |

| Excitation/Emission (9-xanthydrol derivative) | 250 nm / 395 nm (example for a related derivative) | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for analyzing this compound without the need for derivatization. nih.govuma.pt This technique is especially advantageous for analyzing the compound in complex matrices where co-eluting substances could interfere with other detectors. iarc.frege.edu.tr

After separation on an LC column, the eluent is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), where the analyte molecules are ionized. nih.gov The subsequent use of MS/MS in the Multiple Reaction Monitoring (MRM) mode allows for the specific detection and quantification of this compound, even at very low concentrations in challenging samples like fortified wines or biological fluids. nih.govuma.ptresearchgate.net The method's accuracy, low detection limits, and simplified sample preparation make it ideally suited for the quantitative analysis of this compound in diverse and complex commodities. nih.gov

Sample Preparation and Extraction Protocols for Enhanced Analytical Performance

Effective sample preparation is a critical prerequisite for reliable analytical results, aiming to isolate and concentrate the target analyte from the sample matrix while removing interfering substances. For carbamates like this compound, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly utilized methodologies.

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the analysis of related carbamates, LLE has proven to be a robust, albeit solvent-intensive, method.

Methylene (B1212753) chloride is a frequently used extraction solvent for weakly polar compounds like carbamates. nih.gov In a typical procedure, the sample is mixed with the organic solvent, and after vigorous shaking, the phases are allowed to separate. The organic layer, now containing the analyte, is collected for further analysis. To enhance extraction efficiency and promote phase separation, particularly in complex matrices like spirits, a salting-out assisted liquid-liquid extraction (SALLE) approach can be employed. rsc.org This involves adding a salt, such as sodium chloride, to the aqueous phase to decrease the solubility of the analyte and force it into the organic phase. rsc.org More recent developments focus on miniaturized liquid-liquid extraction (mLLE), which significantly reduces solvent consumption while maintaining high recovery rates. wikipedia.orguma.pt For instance, an optimized mLLE method for ethyl carbamate in wine used ethyl acetate (B1210297) as the extraction solvent, demonstrating excellent recovery and precision. uma.pt

Table 1: Comparison of LLE Techniques for Carbamate Analysis

| Technique | Description | Advantages | Disadvantages | Common Solvents |

| Conventional LLE | Partitioning of the analyte between two immiscible liquid phases in a separatory funnel. epa.gov | High reproducibility, short analysis time. | High consumption of organic solvents. | Methylene Chloride, Ethyl Acetate. nih.govuma.pt |

| SALLE | LLE where a salt is added to the aqueous phase to reduce analyte solubility. rsc.org | Improved extraction efficiency, compatible with reversed-phase LC. rsc.org | Requires careful optimization of salt concentration. | Acetonitrile. rsc.org |

| mLLE | A miniaturized version of LLE using significantly smaller volumes of sample and solvent. uma.pt | Reduced solvent use, high sensitivity. wikipedia.orguma.pt | May require more precise handling due to small volumes. | Ethyl Acetate. uma.pt |

| DLLME | A microextraction technique where an extraction solvent and a disperser solvent are rapidly injected into the sample, forming a cloudy solution that enhances extraction. cefetmg.br | Fast, high enrichment factors, low solvent use. cefetmg.br | Can be affected by matrix components. | Chloroform. cefetmg.br |

Solid-phase extraction (SPE) is a widely adopted technique that offers a cleaner extract and reduces solvent usage compared to traditional LLE. nih.gov The principle involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent.

For the analysis of carbamates, SPE is a cornerstone of many official methods. nih.gov Propyl carbamate, a close structural analog to this compound, is often used as an internal standard in the analysis of ethyl carbamate and is extracted using SPE. oiv.intoiv.int A common protocol involves using a disposable SPE column pre-packed with diatomaceous earth. nih.govoiv.intoiv.int The sample, after dilution, is loaded onto the column. The carbamates are then eluted with dichloromethane (B109758). oiv.intoiv.int The resulting eluate is concentrated before analysis, often by gas chromatography. oiv.int Recovery rates for this method are typically high, often in the 90-110% range, demonstrating its efficiency. oiv.int

Solid-phase microextraction (SPME) is a solvent-free alternative that integrates sampling, extraction, and concentration into a single step. nist.govnih.gov In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes partition onto the fiber and are then thermally desorbed directly into the injector of a gas chromatograph. researchgate.net While specific applications for this compound are not extensively documented, SPME has been successfully used for other carbamates in various matrices, highlighting its potential as a rapid and environmentally friendly extraction method. nih.govwikipedia.orgiarc.fr

Table 2: Typical Solid-Phase Extraction Protocol for Propyl Carbamate

| Step | Description |

| Column | Disposable 50 mL column pre-packed with diatomaceous earth. oiv.intoiv.int |

| Sample Preparation | The sample is diluted with water. Propyl carbamate may be added as an internal standard. oiv.int |

| Loading | The diluted sample is loaded onto the SPE column and allowed to absorb for several minutes. nih.govoiv.int |

| Elution | The analyte is eluted from the column using dichloromethane (e.g., 2 x 80 mL). oiv.int |

| Concentration | The eluate is collected and concentrated using a rotary evaporator or a gentle stream of nitrogen. nih.govoiv.int |

| Analysis | The concentrated extract is analyzed, typically by GC-MS. oiv.int |

Liquid-Liquid Extraction (LLE) Techniques

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the determination of molecular structure. cerealsgrains.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ismrm.org For this compound (C₆H₁₃NO₂), both ¹H and ¹³C NMR would be essential for unambiguous structural confirmation.

¹H NMR: The spectrum would show distinct signals for each unique proton environment. The ethyl group would present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The propyl group would show a triplet (for the -CH₃), a sextet (for the central -CH₂-), and a triplet (for the -NCH₂-), though this latter signal might be further complicated by coupling to the N-H proton. The N-H proton itself would likely appear as a broad singlet.

¹³C NMR: The spectrum would display six distinct signals, one for each carbon atom in the molecule. The carbonyl carbon (C=O) would be the most downfield signal, typically in the 155-160 ppm range for carbamates. The other five signals would correspond to the carbons of the ethyl and propyl groups.

The precise chemical shifts and coupling constants would provide definitive evidence for the this compound structure. ismrm.org

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2 | Triplet (t) | ~14 |

| Ethyl -OCH₂- | ~4.1 | Quartet (q) | ~61 |

| Propyl -CH₃ | ~0.9 | Triplet (t) | ~11 |

| Propyl -CH₂- | ~1.5 | Sextet | ~23 |

| Propyl -NCH₂- | ~3.1 | Quartet/Triplet | ~43 |

| Amide -NH- | Broad | Singlet (s) | N/A |

| Carbonyl C=O | N/A | N/A | ~157 |

Note: These are estimated values based on typical ranges for similar functional groups.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. uma.ptmdpi.com These techniques are complementary and provide a molecular "fingerprint". mdpi.com

For this compound, the key vibrational modes would be associated with the carbamate linkage.

FTIR Spectroscopy: The FTIR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected around 1700 cm⁻¹. Another key feature would be the N-H stretching vibration, typically appearing as a sharp peak in the 3300-3500 cm⁻¹ region. Other significant bands would include C-H stretching (2800-3000 cm⁻¹), N-H bending (~1500-1600 cm⁻¹), and C-O and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹). The NIST spectral database for the related compound propyl carbamate shows characteristic absorptions that align with these expectations. nist.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com While the C=O stretch would be visible, C-C and C-H vibrations would also produce strong signals. Surface-Enhanced Raman Spectroscopy (SERS) has been used for the highly sensitive detection of related carbamates, suggesting its applicability for trace analysis of this compound. researchgate.net

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 | 3300 - 3500 |

| **C-H (sp³) ** | Stretch | 2850 - 3000 | 2850 - 3000 |

| C=O | Stretch | ~1700 (Strong) | ~1700 (Weak/Medium) |

| N-H | Bend | 1500 - 1600 | 1500 - 1600 |

| C-O | Stretch | 1200 - 1300 | Present |

| C-N | Stretch | 1000 - 1200 | Present |

High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. cerealsgrains.org

For this compound (C₆H₁₃NO₂), the calculated exact mass of the molecular ion [M]⁺˙ is 131.09463 u. An HRMS measurement confirming this exact mass would provide strong evidence for its identity.

In addition to molecular confirmation, MS provides structural information through fragmentation analysis. miamioh.eduorgchemboulder.com Under electron ionization (EI), the molecular ion of this compound would undergo characteristic fragmentation. Common fragmentation pathways for carbamates include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common pathway for amines and related compounds. miamioh.edu For this compound, this could lead to the loss of an ethyl radical from the propyl group, resulting in a significant fragment ion.

McLafferty Rearrangement: If sterically possible, a hydrogen atom from the propyl chain could rearrange to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene), leading to the formation of an ion corresponding to ethyl carbamic acid.

Cleavage of the ester group: Loss of the ethoxy radical (-•OCH₂CH₃) or ethylene (B1197577) (via rearrangement) are also plausible fragmentation pathways.

Analysis by techniques like GC-MS allows for the separation of the compound from a mixture before it enters the mass spectrometer, where these fragmentation patterns can be observed. nih.gov The fragmentation pattern for propyl carbamate, for example, is used in official methods to confirm its presence when used as an internal standard. oiv.int

**Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound (C₆H₁₃NO₂) **

| Ion Formula | Description | Calculated Exact Mass (u) |

| [C₆H₁₃NO₂]⁺˙ | Molecular Ion | 131.09463 |

| [C₅H₁₀NO₂]⁺ | Loss of •CH₃ | 116.07115 |

| [C₄H₈NO₂]⁺ | Loss of •C₂H₅ | 102.05550 |

| [C₃H₈NO]⁺ | Alpha-cleavage (loss of •C₃H₅O₂) | 74.06059 |

| [C₂H₆N]⁺ | Alpha-cleavage (loss of •C₄H₇O₂) | 44.04999 |

Computational Chemistry and Theoretical Investigations of Ethyl Propylcarbamate

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are instrumental in understanding the intrinsic properties of a molecule, governed by its electron distribution and nuclear arrangement. For ethyl propylcarbamate, these methods can predict its geometry, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. Geometry optimization of this compound is typically performed using DFT methods, such as the B3LYP functional with a basis set like 6-31G*, to find the molecule's lowest energy conformation. nih.gov Such calculations can provide precise bond lengths, bond angles, and dihedral angles.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For carbamates, the electron-withdrawing nature of the carbamate (B1207046) group can influence the LUMO energy, making the carbonyl carbon susceptible to nucleophilic attack. In studies of analogous carbamates, descriptors like the energy of the LUMO (ELUMO) have been shown to correlate with biological activity. nih.govplos.org

A hypothetical DFT calculation for this compound would yield data similar to the following:

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Quantifies the polarity of the molecule |

This table is generated based on typical values for similar organic molecules and is for illustrative purposes.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by studying charge transfer interactions within the molecule. researchgate.net For this compound, this would likely reveal delocalization of the nitrogen lone pair over the carbonyl group, a characteristic feature of the carbamate functional group.

Understanding the mechanisms of chemical reactions, such as the formation or hydrolysis of this compound, requires the characterization of transition states—the high-energy, fleeting structures that exist at the peak of the reaction energy profile. mit.edu Computational methods, particularly DFT, can be used to locate and calculate the energies of these transition states. libretexts.org

For instance, the formation of this compound from propyl isocyanate and ethanol (B145695) could be modeled to identify the transition state of the nucleophilic attack of the ethanol oxygen on the isocyanate carbon. Similarly, the hydrolysis of this compound can be investigated to understand its stability under different pH conditions. These calculations involve mapping the potential energy surface of the reaction and identifying the minimum energy path from reactants to products. rsc.org Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the reactants and products. rsc.org The resulting energy barriers (activation energies) are crucial for predicting reaction rates. libretexts.org

Density Functional Theory (DFT) Calculations and Molecular Orbital Analysis

Conformational Analysis and Stereochemical Implications

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that arise from rotation about single bonds. libretexts.org this compound, with its flexible ethyl and propyl chains, can adopt numerous conformations. The relative stability of these conformers is determined by steric and electronic effects, such as gauche interactions and torsional strain.

The key rotatable bonds in this compound are the C-O, C-N, and C-C single bonds. By systematically rotating these bonds and calculating the potential energy at each step, a conformational energy map can be generated. The most stable conformers will be those that minimize steric hindrance, for example, by adopting an anti-periplanar arrangement for the larger alkyl groups.

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) |

| O=C-O-C | trans | 0 |

| O=C-O-C | cis | ~2-4 |

| C-N-C-C (propyl) | anti | 0 |

| C-N-C-C (propyl) | gauche | ~0.9 |

This table presents hypothetical relative energies for key conformations based on general principles of conformational analysis and is for illustrative purposes.

From a stereochemical perspective, this compound is an achiral molecule as it does not possess any stereocenters. nih.govncats.io Therefore, it does not have enantiomers or diastereomers, simplifying its conformational analysis as compared to chiral analogs.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Carbamate Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govscirp.org These models are widely used in drug design and materials science.

For carbamate analogs, QSAR studies have been successfully employed to model various biological activities, including acetylcholinesterase (AChE) inhibition and anticonvulsant effects. plos.orgnih.govnih.gov These studies typically involve a series of carbamate compounds for which the biological activity is known. Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.

Key descriptors found to be important in various carbamate QSAR models include:

Connolly Accessible Area: A measure of the molecule's surface area accessible to a solvent. plos.org

ELUMO: The energy of the Lowest Unoccupied Molecular Orbital, related to electrophilicity. nih.govplos.org

Hydrogen%: The percentage of hydrogen atoms in the molecule. plos.org

Steric and Electrostatic Fields (from 3D-QSAR): Descriptors that map the steric and electronic properties of the molecule in 3D space. researchgate.net

A hypothetical QSAR equation for a specific activity might take the form: pIC50 = c0 + c1(Descriptor A) + c2(Descriptor B) + ...

By developing such a model for a set of carbamate analogs that includes this compound, one could predict its potential activity and guide the design of new, more potent analogs. nih.govplos.org

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about intermolecular interactions and the properties of materials in the condensed phase (liquids or solids). github.io

An MD simulation of this compound would typically involve placing one or more molecules in a simulation box, often filled with a solvent like water, to study its behavior in solution. Such simulations can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute. The polar carbamate group would be expected to form hydrogen bonds with water molecules, while the alkyl chains would interact through weaker van der Waals forces. libretexts.org

Intermolecular Interactions: The nature and strength of interactions between this compound molecules themselves in a pure liquid state. This would involve dipole-dipole interactions due to the polar carbamate group.

Dynamical Properties: Properties like diffusion coefficients and rotational correlation times, which describe how the molecule moves and tumbles in solution.

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | OPLS-AA, CHARMM | Describes the potential energy of the system |

| Solvent Model | TIP3P, SPC/E | Represents water molecules |

| Ensemble | NVT, NPT | Controls thermodynamic variables (Temperature, Volume, Pressure) |

| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling |

This table outlines a typical setup for a molecular dynamics simulation and is for illustrative purposes.

These simulations are crucial for understanding how this compound behaves in a realistic chemical environment, which is essential for predicting its properties in applications ranging from materials science to biochemistry. nih.govnih.gov

Applications of Ethyl Propylcarbamate in Materials Science and Organic Synthesis

Ethyl (3-(triethoxysilyl)propyl)carbamate as a Crosslinking Agent in Polymer Chemistry

Crosslinking is a chemical process that joins two or more molecules with a covalent bond, a technique widely used to enhance the properties of polymers. korambiotech.com Ethyl (3-(triethoxysilyl)propyl)carbamate functions as an effective crosslinking agent, particularly in polymer systems, due to the reactivity of its triethoxysilyl group. The mechanism involves the hydrolysis of the ethoxy groups in the presence of water, which forms reactive silanol (B1196071) (Si-OH) groups. These silanol groups can then undergo a condensation reaction with other silanol groups, creating stable siloxane (Si-O-Si) bonds. This process forms a robust three-dimensional network, which improves the mechanical and chemical stability of the material. Silane (B1218182) coupling agents (SCAs) like Ethyl (3-(triethoxysilyl)propyl)carbamate are frequently used as crosslinking agents in polymers and as additives in reinforced composites. specificpolymers.com

Hybrid organic-inorganic (hOI) materials are compounds that contain both organic and inorganic components intimately mixed at a sub-micrometer or nanometric scale. frontiersin.org Ethyl (3-(triethoxysilyl)propyl)carbamate is valuable in the production of these materials because of its ability to form stable siloxane bonds. The compound facilitates the creation of a covalently linked network between an organic polymer matrix and an inorganic filler or network.

The process, often referred to as a sol-gel process, involves the hydrolysis and condensation of the silane part of the molecule. specificpolymers.com This creates an inorganic silica-based network within an organic polymer structure, resulting in a hybrid material with properties that can be tailored by combining the advantages of both components. For instance, these hybrids often exhibit enhanced thermal stability, mechanical strength, and chemical resistance compared to the parent organic polymer. Research has explored the use of ethyl-bridged hybrid organic/inorganic particles for applications like high-performance liquid chromatography (HPLC), demonstrating improved chemical stability, especially at elevated pH levels. nih.gov

Table 1: Impact of Crosslinking on Material Properties

| Property | Effect of Crosslinking with Ethyl (3-(triethoxysilyl)propyl)carbamate | Scientific Rationale |

| Mechanical Stability | Enhanced | Formation of a rigid 3D siloxane network provides structural reinforcement. |

| Chemical Stability | Improved | The stable Si-O-Si bonds are resistant to chemical attack. |

| Adhesion | Increased | Covalent bonding between organic and inorganic phases improves interfacial strength. specificpolymers.com |

| Permeability Control | Can be modulated | The density of the crosslinked network can be engineered to control the diffusion of substances through the material. rsc.org |

In the formulation of adhesives, sealants, and coatings, Ethyl (3-(triethoxysilyl)propyl)carbamate serves as a crucial adhesion promoter and crosslinking agent. specificpolymers.com Adhesives and sealants rely on their ability to wet and make intimate contact with the surfaces they are applied to, known as adherends. cvut.cz The strength and durability of the bond often depend on the chemical interactions at the interface between the adhesive/sealant and the substrate. cvut.cz

Formulation of Hybrid Organic-Inorganic Materials

Surface Modification and Functionalization using Ethyl Propylcarbamate Derivatives

The modification of surfaces with specific molecules is a key strategy for tuning the properties of substrates for various applications. specificpolymers.com Organosilanes are extensively used to create organic monolayers on silica (B1680970) and other oxide surfaces. mpg.de Derivatives of this compound, specifically silane-functionalized versions like Ethyl (3-(triethoxysilyl)propyl)carbamate, are highly effective for surface modification.

The process of "silanization" involves grafting the silane molecule onto a substrate. mpg.de The alkoxysilane groups hydrolyze and then form covalent siloxane linkages with surfaces that possess silanol (Si-OH) groups, such as silica, or with metal oxides. specificpolymers.com This chemisorption results in a stable, functionalized surface. mpg.de Once anchored, the ethyl carbamate (B1207046) portion of the molecule presents a new organic functionality on the substrate's surface. This modified surface can exhibit different properties, such as altered wettability, or it can be used for the further attachment of other molecules, making it a versatile platform for creating functional materials.